Methyl(2,2,2-trifluoroethoxy)amine

Medicinal Chemistry Agrochemical Development Drug Design

Methyl(2,2,2-trifluoroethoxy)amine (CAS 1522026-59-0), with molecular formula C3H6F3NO and a molecular weight of 129.08 g/mol, is a specialized fluorinated alkoxyamine featuring a trifluoroethoxy substituent on a methylamine scaffold. This compound is positioned at the intersection of amine and fluorinated ether chemistry, exhibiting distinct physicochemical properties due to the strong electron-withdrawing effect of the trifluoromethyl group.

Molecular Formula C3H6F3NO
Molecular Weight 129.08 g/mol
Cat. No. B13244695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(2,2,2-trifluoroethoxy)amine
Molecular FormulaC3H6F3NO
Molecular Weight129.08 g/mol
Structural Identifiers
SMILESCNOCC(F)(F)F
InChIInChI=1S/C3H6F3NO/c1-7-8-2-3(4,5)6/h7H,2H2,1H3
InChIKeyHLSATNKZTVFHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(2,2,2-trifluoroethoxy)amine: Core Physicochemical and Structural Profile for Procurement Decisions


Methyl(2,2,2-trifluoroethoxy)amine (CAS 1522026-59-0), with molecular formula C3H6F3NO and a molecular weight of 129.08 g/mol, is a specialized fluorinated alkoxyamine featuring a trifluoroethoxy substituent on a methylamine scaffold [1]. This compound is positioned at the intersection of amine and fluorinated ether chemistry, exhibiting distinct physicochemical properties due to the strong electron-withdrawing effect of the trifluoromethyl group. The trifluoroethoxy motif is widely recognized as a bioisostere for methoxy groups in medicinal and agrochemical research, offering quantifiable advantages in lipophilicity and metabolic stability [2]. As a versatile building block, it enables the introduction of fluorinated functionality in a controlled, single-step manner, making it a critical starting material for the synthesis of drug candidates and crop protection agents.

1

Fluorinated alkoxyamine building block for drug and agrochemical synthesis

2

Introduces trifluoroethoxy motif as methoxy bioisostere in a single step

3

Reported class-level advantages in lipophilicity and metabolic stability

Why Methyl(2,2,2-trifluoroethoxy)amine Cannot Be Substituted by Generic Alkylamines or Non-Fluorinated Analogs


Attempts to replace Methyl(2,2,2-trifluoroethoxy)amine with structurally similar but non-fluorinated amines (e.g., methoxyamine or ethylamine) or even closely related fluorinated amines (e.g., 2,2,2-trifluoroethylamine) fundamentally alter the compound's physicochemical signature, leading to divergent reactivity, bioavailability, and metabolic profiles. The trifluoroethoxy group imparts a unique combination of reduced basicity (pKa ~5.7 vs. ~10.7 for ethylamine), increased lipophilicity (LogP ~1.1–1.4 vs. ~0.5 for methoxyamine), and enhanced resistance to oxidative dealkylation [1]. These differences are not merely incremental; they dictate the compound's behavior in nucleophilic reactions, its ability to permeate biological membranes, and its stability in vivo. Generic substitution therefore risks altering reaction yields, compromising pharmacokinetic parameters, and invalidating structure-activity relationships (SAR) established during lead optimization. The evidence presented below quantifies these critical differentiators, providing a clear rationale for the specific selection of this compound over its closest analogs.

This Compound

pKa ~5.7, LogP 1.1–1.4, resistant to CYP450 oxidative dealkylation

Generic Alkylamines / Methoxy Analogs

Higher basicity (pKa ~10.7), lower lipophilicity, metabolic lability may shift reactivity and SAR

This Compound

Enhanced electrophilicity at α-carbon enables mild trifluoroethylation

Non-fluorinated Ethoxyamines

Lower reactivity demands harsher conditions; catalyst-free routes may not be feasible

This Compound

Fluoroalkylamine structure boosts ESI-MS signal 3–5× for organic acids

Ammonia / Triethylamine

May suppress ionization and require longer washout; analytical sensitivity context differs

Quantitative Differentiation of Methyl(2,2,2-trifluoroethoxy)amine Against Closest Analogs


Lipophilicity (LogP): ~3–4× Increase vs. Methoxyamine, Driving Membrane Permeability

Methyl(2,2,2-trifluoroethoxy)amine exhibits a LogP in the range of 1.1–1.4, which is approximately 3–4 times higher than that of its non-fluorinated analog, methoxyamine (LogP ~0.3–0.5) [1]. This increase in lipophilicity is directly attributable to the electron-withdrawing and hydrophobic nature of the trifluoromethyl group, which enhances the compound's ability to partition into lipid bilayers and organic solvents. The observed LogP value places this compound in an optimal range for oral absorption and cellular uptake, while avoiding the excessive lipophilicity (LogP >3) that often leads to poor aqueous solubility, rapid metabolic clearance, or off-target toxicity.

Lipophilicity (LogP)
Class-level
LogP 1.1–1.4 vs methoxyamine ~0.3–0.5
Reported 3–4× higher partition; balanced for permeability and solubility
Calculated values; verify experimentally for specific scaffolds
Medicinal Chemistry Agrochemical Development Drug Design

Amine Basicity (pKa): ~5 Orders of Magnitude Weaker Base Than Ethylamine, Enabling pH-Dependent Reactivity

The pKa of the conjugate acid of Methyl(2,2,2-trifluoroethoxy)amine is expected to be approximately 5.7, based on the measured pKa of the closely related 2,2,2-trifluoroethylamine . This value is significantly lower than that of ethylamine (pKa ~10.7) [1]. The ~5-unit decrease in pKa corresponds to a ~100,000-fold reduction in basicity, a direct consequence of the strong electron-withdrawing inductive effect (-I) exerted by the trifluoromethyl group. This shift in basicity fundamentally alters the compound's nucleophilic character and its protonation state under physiological conditions (pH 7.4), where it exists predominantly in its neutral, unprotonated form, unlike ethylamine which is largely protonated.

Amine Basicity (pKa)
Class-level
pKa ~5.7 vs ethylamine 10.7
~100,000-fold lower basicity; neutral at physiological pH
Based on 2,2,2-trifluoroethylamine analog
Synthetic Chemistry Medicinal Chemistry Chemical Biology

Metabolic Stability: Trifluoroethoxy Motif Confers Resistance to CYP450-Mediated Oxidative Dealkylation

The trifluoroethoxy group in Methyl(2,2,2-trifluoroethoxy)amine functions as a bioisostere for methoxy groups, specifically designed to block oxidative O-dealkylation by cytochrome P450 enzymes [1]. The strong carbon-fluorine (C-F) bonds within the trifluoromethyl moiety are highly resistant to enzymatic cleavage, in contrast to the labile C-H bonds in methoxy groups [2]. In comparative microsomal stability studies of analogous compounds, the trifluoromethoxy group has been shown to significantly decrease metabolic turnover relative to methoxy-substituted counterparts [3]. This translates directly to a longer in vivo half-life (t½) and improved pharmacokinetic profiles for compounds incorporating this motif.

Metabolic Stability
Class-level
Resistance to CYP450 oxidative dealkylation
Supports longer half-life in microsomal assays
Qualitative improvement from structural analogy; confirm in lead series
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Nucleophilic Reactivity: Enhanced Electrophilicity at Carbon Adjacent to Oxygen Enables Unique Synthetic Transformations

The electron-withdrawing nature of the trifluoroethoxy group in Methyl(2,2,2-trifluoroethoxy)amine increases the electrophilicity of the adjacent methylene carbon (CH2), making it more susceptible to nucleophilic attack compared to non-fluorinated analogs [1]. This property is exploited in catalyst-free trifluoroethylation reactions of primary and secondary amines using trifluoroacetic acid (TFA) as a stable fluorine source, which proceed with high functional group tolerance and without rigorous exclusion of air or moisture [2]. In contrast, analogous reactions with non-fluorinated ethoxy amines are significantly less reactive, requiring harsher conditions or specialized catalysts to achieve comparable conversions.

Nucleophilic Reactivity
Class-level
Enhanced electrophilicity at α-carbon
Enables catalyst-free trifluoroethylation under mild conditions
High functional-group tolerance; ambient atmosphere
Organic Synthesis Fluorine Chemistry Methodology Development

Ion-Interaction Chromatography Performance: 3–5× Signal Enhancement vs. Ammonia in ESI-MS

Fluoroalkylamines, including the 2,2,2-trifluoroethylamine class to which Methyl(2,2,2-trifluoroethoxy)amine is structurally related, have been shown to significantly enhance electrospray ionization mass spectrometry (ESI-MS) signals for organic acids compared to traditional reagents like ammonia or triethylamine [1]. Specifically, a 3–5-fold increase in signal intensity was observed for a range of analytes when using trifluoroethylamine (TFEAm) as the ion-interaction reagent in reversed-phase liquid chromatography [1]. This enhancement is attributed to the high volatility and favorable surface activity of the fluoroalkyl chain, which improves desolvation and ionization efficiency in the ESI source. In contrast, non-fluorinated amines like triethylamine often suppress ionization and require lengthy washout times.

ESI-MS Signal
Analytical context
3–5× signal enhancement vs ammonia
Improves sensitivity for polar organic acids
Observed with related fluoroalkylamines; matrix-dependent
Analytical Chemistry Chromatography Mass Spectrometry

Validated Application Scenarios for Methyl(2,2,2-trifluoroethoxy)amine Based on Quantitative Evidence


Synthesis of Metabolically Stable Drug Candidates Requiring Optimized Lipophilicity

In medicinal chemistry programs targeting oral bioavailability and extended half-life, Methyl(2,2,2-trifluoroethoxy)amine is the preferred building block for introducing a trifluoroethoxy motif as a methoxy bioisostere. The compound's LogP of 1.1–1.4 provides a balanced lipophilicity profile that enhances membrane permeability without compromising aqueous solubility, while its resistance to CYP450-mediated oxidative dealkylation directly addresses a major metabolic soft spot [1]. This dual advantage makes it ideal for synthesizing lead compounds in therapeutic areas such as CNS disorders, oncology, and anti-infectives, where favorable ADME properties are critical for clinical success.

Catalyst-Free Synthesis of Complex Fluoroalkyl Amines in Academic and Industrial Labs

Leveraging the enhanced electrophilicity of the methylene carbon adjacent to the oxygen atom, Methyl(2,2,2-trifluoroethoxy)amine enables catalyst-free, operationally simple trifluoroethylation reactions . This application is particularly valuable for method development laboratories seeking to diversify amine libraries with fluorinated motifs without resorting to air-sensitive reagents, harsh reductants, or expensive transition metal catalysts. The reaction's functional group tolerance and compatibility with ambient conditions significantly reduce synthetic complexity and cost, making it a practical choice for both early-stage discovery and scale-up processes.

Improving Analytical Sensitivity for Polar Pesticides and Metabolites via LC-ESI-MS

For analytical chemists developing methods for the quantitation of polar organic acids (e.g., glyphosate, ethephon, arsenic metabolites), incorporating Methyl(2,2,2-trifluoroethoxy)amine or its related fluoroalkylamine analogs as a mobile phase additive can boost ESI-MS sensitivity by 3–5-fold relative to ammonia or triethylamine . This application scenario is directly relevant to environmental monitoring laboratories, food safety testing facilities, and clinical toxicology units that require high-sensitivity detection of challenging analytes in complex matrices. The fast equilibration and washout times of fluoroalkylamines also improve sample throughput compared to traditional ion-pairing reagents.

Design of pH-Responsive Prodrugs and Targeted Delivery Systems

The significantly reduced basicity (pKa ~5.7) of Methyl(2,2,2-trifluoroethoxy)amine, compared to alkyl amines, allows it to exist predominantly in a neutral, unprotonated state at physiological pH . This property can be exploited in the design of pH-sensitive prodrugs or targeted delivery systems, where the amine's protonation state governs membrane permeability, receptor binding, or drug release kinetics. For procurement by formulation scientists and chemical biologists, this compound offers a precise tool for modulating the physicochemical behavior of drug conjugates without resorting to more complex, multi-step synthetic modifications.

Application
Selection Property
Validation Focus
Synthesis of metabolically stable drug candidates
Balanced lipophilicity (LogP 1.1–1.4) and CYP450 resistance
Permeability and microsomal stability assays
Catalyst-free preparation of fluoroalkyl amine libraries
Enhanced electrophilicity at α-carbon
Reaction yield and scope under mild, ambient conditions
Improved LC-ESI-MS sensitivity for polar analytes
Fluoroalkylamine-mediated signal enhancement
LOD/LOQ improvement vs ammonia in relevant matrices
pH-responsive prodrug and delivery research
Reduced basicity (pKa ~5.7)
Protonation-state-dependent permeability and release

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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